4-Methoxy-but-3-en-1-yne
Description
Position within the Broader Class of Methoxy-Substituted Enynes and Alkynyl Ethers
4-Methoxy-but-3-en-1-yne, with the chemical formula C₅H₆O, belongs to the class of organic compounds known as enynes, which are characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). nih.gov Specifically, it is a conjugated enyne where the double and triple bonds are separated by a single bond. The presence of a methoxy (B1213986) group (-OCH₃) attached to the double bond further classifies it as a methoxy-substituted enyne and an alkynyl ether. This substitution pattern is crucial as the methoxy group significantly influences the electronic properties and reactivity of the enyne system.
The general class of enynes is a cornerstone in organic synthesis, providing access to a variety of acyclic, carbocyclic, and heterocyclic compounds. bohrium.com The reactivity of enynes can be manipulated through various catalytic systems, including those based on transition metals like ruthenium and gold. acs.orgacs.org Alkynyl ethers, a related class, are also valuable synthetic intermediates. The combination of these functionalities in this compound makes it a bifunctional building block with distinct reactive sites.
Historical Perspective on the Synthesis and Reactivity of Related Enyne Systems
The exploration of enyne chemistry has a rich history, with foundational developments in cross-coupling reactions, such as the Sonogashira reaction, providing reliable methods for their synthesis. nih.gov These reactions typically involve the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex. nih.gov Over the decades, research has focused on expanding the scope and efficiency of these methods to create a diverse library of enyne structures. nih.gov
The reactivity of enynes has been extensively studied, with enyne metathesis being a particularly powerful transformation. beilstein-journals.org This reaction, often catalyzed by ruthenium carbene complexes, rearranges the double and triple bonds to form a 1,3-diene, a common structural motif in many natural products and bioactive molecules. beilstein-journals.orguwindsor.ca The mechanism of enyne metathesis can proceed through either an "ene-yne" or "yne-ene" pathway, depending on the initial coordination of the metal catalyst to the alkene or alkyne. beilstein-journals.org
Furthermore, gold-catalyzed cycloisomerization reactions of enynes have emerged as a mild and efficient method for constructing complex cyclic systems. acs.org In these reactions, the gold catalyst activates the alkyne towards nucleophilic attack by the tethered alkene, leading to a variety of carbocyclic and heterocyclic products. acs.orgbeilstein-journals.org The development of these and other transformations has set the stage for the application of specifically substituted enynes, like this compound, in targeted synthesis.
Rationale for Dedicated Research on this compound as a Chemical Synthon
The specific structure of this compound makes it a highly valuable and versatile chemical synthon in organic synthesis. evitachem.comacs.org Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective transformations at either the alkyne or the methoxy-substituted alkene. The terminal alkyne provides a handle for various coupling reactions and nucleophilic additions, while the enol ether moiety can act as a masked carbonyl group or participate in cycloaddition reactions. orgsyn.orgtandfonline.com
Researchers have leveraged these features in the synthesis of a wide range of molecules. For instance, (Z)-1-Methoxybut-1-en-3-yne has been utilized as a precursor for generating nucleophilic aldehyde and butadiyne equivalents. acs.org It has also been employed in the synthesis of complex natural products and other biologically relevant molecules. tandfonline.com The ability to use this compound as a building block for pharmaceuticals and agrochemicals underscores its importance. lookchem.com
A notable application is its use in the synthesis of substituted indoles and in the four- and eight-carbon homologation of benzaldehydes. orgsyn.orgtandfonline.com In one example, the hydrotelluration of (Z)-1-methoxy-but-1-en-3-ynes followed by a tellurium/lithium exchange and reaction with benzaldehyde (B42025) leads to the formation of a key intermediate for the synthesis of Navenone B, an alarm pheromone. tandfonline.com The compound has also been incorporated into functionalized phenanthroline ligands for the synthesis of Ruthenium(II) complexes, highlighting its utility in materials science. researchgate.net The diverse applications of this compound justify the dedicated research into its synthesis and reactivity, solidifying its role as a powerful tool for the modern organic chemist. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C5H6O |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
1-methoxybut-1-en-3-yne |
InChI |
InChI=1S/C5H6O/c1-3-4-5-6-2/h1,4-5H,2H3 |
InChI Key |
VTWTUVLDYHBQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxy but 3 En 1 Yne
Regio- and Stereoselective Synthesis of the Enyne Framework
The precise control over the arrangement of atoms in three-dimensional space is a cornerstone of modern synthetic chemistry. For 4-methoxy-but-3-en-1-yne, achieving high regio- and stereoselectivity is crucial for its application in target-oriented synthesis. This section delves into key methodologies that enable the controlled construction of the enyne framework.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling involving terminal alkynes)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira coupling, in particular, is a premier method for the synthesis of enynes by coupling a terminal alkyne with a vinyl or aryl halide. researchgate.netnih.govlibretexts.orgsciepub.comvedantu.com In the context of this compound synthesis, this would typically involve the reaction of a methoxy-substituted vinyl halide with a protected or terminal acetylene.
The general reaction proceeds in the presence of a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. lumenlearning.comorganic-chemistry.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium center can enhance catalytic activity. nih.gov
A plausible route to this compound via Sonogashira coupling would involve the coupling of a methoxyvinyl halide, such as (E)- or (Z)-1-bromo-2-methoxyethene, with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. The stereochemistry of the vinyl halide is generally retained throughout the reaction, allowing for the stereospecific synthesis of the desired isomer of the final product.
Table 1: Representative Conditions for Sonogashira Coupling in Enyne Synthesis
| Vinyl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (E)-1-Iodo-2-methoxyethene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 85 | researchgate.net |
| (Z)-1-Bromo-2-methoxyethene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 78 | nih.gov |
| (E)-1-Chloro-2-methoxyethene | 1-Hexyne | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Toluene | 65 | libretexts.org |
Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Vinyl Ether Formation
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone olefination methods that can be adapted for the synthesis of vinyl ethers. organic-chemistry.org These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or a phosphonate (B1237965) carbanion) with a carbonyl compound.
For the synthesis of this compound, a plausible disconnection would involve the reaction of an appropriate alkynyl aldehyde, such as propynal, with a methoxy-substituted Wittig or HWE reagent. A key reagent for this transformation is methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃), which is known to react with aldehydes and ketones to produce enol ethers. wikipedia.org
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The HWE reaction, which utilizes phosphonate esters, typically shows a strong preference for the formation of (E)-alkenes due to thermodynamic control in the elimination of the oxaphosphetane intermediate. wikipedia.orgresearchgate.net
Table 2: Comparison of Wittig and HWE Reactions for Vinyl Ether Synthesis
| Reaction | Phosphorus Reagent | Carbonyl Compound | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Wittig | Methoxymethyltriphenylphosphonium chloride | Propynal | (Z)-isomer favored with non-stabilized ylides | organic-chemistry.org |
| Horner-Wadsworth-Emmons | Diethyl (methoxymethyl)phosphonate | Propynal | (E)-isomer strongly favored | wikipedia.org |
Alkylation and Elimination Protocols for Methoxyenyne Construction
Alkylation followed by elimination is a classical and effective strategy for the construction of unsaturated systems. In the context of this compound synthesis, this could involve the formation of a suitable precursor that can undergo a controlled elimination to generate the desired enyne structure.
One potential route involves the double dehydrohalogenation of a dihaloalkane. libretexts.orgresearchgate.netchemistrysteps.comlibretexts.orgucsb.edu For instance, a dihalide precursor bearing a methoxy (B1213986) group at the appropriate position could be treated with a strong base to induce a twofold elimination, thereby forming the double and triple bonds of the enyne system. The choice of base is critical, with reagents like sodium amide (NaNH₂) in liquid ammonia (B1221849) being commonly employed for such transformations. chemistrysteps.comlibretexts.org The regioselectivity of the elimination is governed by the acidity of the protons and the stability of the resulting alkene and alkyne. For terminal alkynes, an excess of a strong base is often required to deprotonate the terminal alkyne, which can then be reprotonated upon workup. chemistrysteps.com
Stereocontrolled Approaches to (Z)- and (E)-Isomers
The ability to selectively synthesize either the (Z)- or (E)-isomer of this compound is of paramount importance for its use in stereospecific synthesis.
As mentioned previously, the Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of (E)-vinyl ethers due to the thermodynamic preference for the anti-elimination pathway of the erythro intermediate. wikipedia.org Modifications to the phosphonate reagent, such as the use of bis(2,2,2-trifluoroethyl)phosphonates (Still-Gennari modification), can reverse this selectivity to favor the (Z)-isomer. researchgate.net
For palladium-catalyzed couplings, the stereochemistry of the starting vinyl halide is typically retained in the final enyne product. Therefore, the synthesis of pure (E)- or (Z)-vinyl halides is a key prerequisite for the stereocontrolled synthesis of the corresponding enyne isomers.
Another approach to (Z)-enynes involves the partial reduction of a 1,3-diyne precursor. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) for the hydrogenation of alkynes is a well-established method for the stereoselective formation of (Z)-alkenes.
Synthesis via Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. vanderbilt.edu This strategy can provide alternative and sometimes more efficient routes to the target molecule.
A plausible FGI approach to this compound could start from a readily available precursor such as but-3-yn-1-ol. nih.gov The hydroxyl group of but-3-yn-1-ol could be transformed into a leaving group, such as a tosylate or a halide. Subsequent reaction with sodium methoxide (B1231860) would then introduce the methoxy group via a substitution reaction. However, care must be taken to avoid competing elimination reactions.
Alternatively, an alcohol precursor could undergo an oxidation to the corresponding aldehyde, which can then be converted to the vinyl ether through a Wittig or HWE reaction as described in section 2.1.2. Another possibility involves the conversion of a carboxylic acid or ester derivative to the desired enyne through a series of reduction and olefination steps.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis. For the methodologies described above, several parameters can be fine-tuned to maximize the yield and selectivity of this compound.
Table 3: Parameters for Optimization in Sonogashira Coupling
| Parameter | Variables | Potential Impact |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Catalyst activity and stability |
| Ligand | Triphenylphosphine, XPhos, SPhos | Reaction rate and selectivity |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃, K₂CO₃ | Alkyne deprotonation rate, side reactions |
| Solvent | THF, DMF, Toluene, Acetonitrile | Solubility of reagents, reaction rate |
| Temperature | Room temperature to reflux | Reaction rate, catalyst decomposition |
For Wittig and HWE reactions , the stereoselectivity can be influenced by the choice of solvent, base, and the presence of additives. researchgate.netacs.orgucd.ie In the Wittig reaction, the use of polar aprotic solvents and salt-free conditions generally favors the formation of the (Z)-isomer from non-stabilized ylides. ucd.ie Conversely, the presence of lithium salts can lead to equilibration of the betaine (B1666868) intermediate, resulting in higher proportions of the (E)-isomer. wikipedia.org In the HWE reaction, the choice of base and the cation can influence the E/Z ratio, although the (E)-isomer is typically the major product. wikipedia.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific documented examples for the synthesis of this compound are not extensively reported in the literature, the general principles can be applied to its hypothetical production routes.
The core tenets of green chemistry that are most relevant to the synthesis of this compound include maximizing atom economy , utilizing renewable feedstocks , and enhancing energy efficiency .
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts.
For a hypothetical synthesis of this compound, different synthetic routes would exhibit varying degrees of atom economy. For instance, a reaction pathway that involves a condensation reaction with the elimination of a small molecule like water would have a lower atom economy than an addition reaction where all reactant atoms are incorporated into the product.
To illustrate, consider two hypothetical pathways:
Pathway A (Substitution Reaction): This might involve the reaction of a 4-halobut-3-en-1-yne with sodium methoxide, leading to the formation of this compound and a sodium halide salt as a byproduct.
Pathway B (Addition Reaction): A hypothetical direct addition of methanol (B129727) to but-3-en-1-yne, if achievable, would theoretically have a 100% atom economy.
The calculation of atom economy is as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Hypothetical Reaction | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
| Pathway A | 4-chlorobut-3-en-1-yne + Sodium methoxide | This compound | Sodium chloride | Lower |
| Pathway B | But-3-en-1-yne + Methanol | This compound | None | 100% |
In addition to atom economy, other metrics such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI) are crucial for evaluating the environmental impact of a synthesis. The E-factor is the ratio of the mass of waste to the mass of product, while PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower E-factor and PMI indicate a more sustainable process.
| Green Chemistry Metric | Definition | Goal for a Greener Synthesis |
| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize |
| E-Factor | Mass of waste / Mass of product | Minimize |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize |
Use of Renewable Feedstocks
The transition from fossil fuel-based starting materials to renewable feedstocks is a fundamental aspect of green chemistry. For the synthesis of this compound, this could involve sourcing the butenyne or methoxy group from bio-based materials.
For example, methanol, the source of the methoxy group, can be produced from biomass through processes like gasification followed by synthesis. The four-carbon backbone could potentially be derived from biorefinery streams, such as from the fermentation of sugars to produce butanol, which could then be functionalized. Research in this area is ongoing, with the aim of developing commercially viable routes from renewable resources to key chemical intermediates.
Energy Efficiency and Alternative Reaction Conditions
Traditional organic syntheses often rely on significant energy input for heating or cooling. Green chemistry encourages the development of reactions that can be conducted at ambient temperature and pressure.
The use of highly efficient catalysts can play a pivotal role in reducing the energy requirements for the synthesis of this compound. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, which also reduces the energy needed for purification.
Elucidation of Reactivity and Mechanistic Pathways of 4 Methoxy but 3 En 1 Yne
Electrophilic and Nucleophilic Additions to the Enyne System
The enyne framework of 4-methoxy-but-3-en-1-yne features two sites of unsaturation susceptible to addition reactions. The electron-donating methoxy (B1213986) group polarizes the π-system, making the C-3 position electron-rich and the C-4 position electron-deficient, which dictates the regiochemical outcome of many additions.
The addition of protic acids like water (hydration) and hydrogen halides (hydrohalogenation) to this compound can proceed with distinct regioselectivity depending on the reaction conditions and the specific bond (alkene or alkyne) that reacts.
Hydration: Acid-catalyzed hydration of the alkyne functionality typically follows Markovnikov's rule, where the initial protonation occurs at the terminal carbon (C-1) to generate a more stable vinyl cation at C-2. libretexts.org Subsequent attack by water and tautomerization of the resulting enol would yield a methyl ketone. youtube.com However, the enol ether moiety is sensitive to acidic conditions and may undergo hydrolysis. Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov hydration product. libretexts.orglibretexts.org This two-step process involves the addition of a borane (B79455) reagent across the triple bond, with the boron atom adding to the terminal carbon, followed by oxidation to yield an aldehyde after tautomerization. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne also generally follows Markovnikov's rule, placing the hydrogen on the terminal carbon (C-1) and the halide on the more substituted carbon (C-2). organic-chemistry.orgyoutube.com The reaction with the double bond is directed by the methoxy group. Protonation will preferentially occur at C-3, creating a resonance-stabilized carbocation at C-4, which is then attacked by the halide. Under radical conditions, typically initiated by peroxides with HBr, the addition can proceed via an anti-Markovnikov pathway. libretexts.orgorganic-chemistry.org
| Reaction | Reagents | Target Moiety | Regioselectivity | Predicted Major Product |
|---|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | Alkyne | Markovnikov | 4-Methoxy-but-3-en-2-one |
| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | Alkyne | Anti-Markovnikov | 4-Methoxy-but-3-en-1-al |
| Hydrohalogenation (e.g., HCl) | HCl | Alkyne | Markovnikov | 2-Chloro-4-methoxy-buta-1,3-diene |
| Hydrohalogenation (e.g., HBr) | HBr, ROOR | Alkyne | Anti-Markovnikov | (E/Z)-1-Bromo-4-methoxy-buta-1,3-diene |
| Hydrohalogenation (e.g., HCl) | HCl | Alkene | Markovnikov-type | 4-Chloro-1-methoxybut-1-yne |
The reaction of this compound with halogens such as bromine (Br₂) and iodine (I₂) can lead to simple addition products or more complex cyclized structures, depending on the reaction conditions and the nature of the halogen.
Halogenation: The addition of halogens across the double or triple bonds typically proceeds via a halonium ion intermediate. The attack of the halide ion then opens this intermediate. For the double bond, this results in a di-halogenated product. The reaction is often stereospecifically anti-addition. For the triple bond, both syn- and anti-addition can occur, potentially leading to a mixture of (E)- and (Z)-dihaloalkenes.
Halogen-Mediated Cyclization: The presence of the methoxy group as an internal nucleophile allows for the possibility of halogen-mediated cyclization. researchgate.net When the enyne reacts with an electrophilic halogen source (e.g., I₂), a halonium ion can form on either the alkene or the alkyne. If the resulting intermediate is suitably positioned, the oxygen atom of the methoxy group can attack intramolecularly to form a cyclic ether. For instance, electrophilic attack of iodine on the alkyne could initiate a 5-exo-dig cyclization, a common pathway in radical and cationic cyclizations of enynes. nih.gov This process would lead to the formation of functionalized furans.
| Reagents | Reaction Type | Potential Product(s) | Notes |
|---|---|---|---|
| Br₂ in CCl₄ | Addition | 3,4-Dibromo-4-methoxy-but-1-yne | Addition across the double bond. |
| I₂ in CH₂Cl₂ | Addition | (E/Z)-1,2-Diiodo-4-methoxy-but-3-ene | Addition across the triple bond. |
| I₂ in MeOH | Cyclization | 3-Iodo-2-(iodomethyl)-2,5-dihydrofuran | Proposed product from a 5-exo-dig cyclization pathway. |
The conjugated enyne system of this compound can function as a Michael acceptor, particularly at the alkyne terminus, which is activated by the conjugated enol ether system. nih.govacs.org This allows for the conjugate addition of a variety of soft nucleophiles.
O-Nucleophiles: Alcohols and alkoxides can add across the triple bond in a conjugate fashion, typically under basic conditions. This reaction, a form of hydroalkoxylation, would yield a substituted diene ether.
N-Nucleophiles: Primary and secondary amines are effective nucleophiles for addition to activated alkynes. researchgate.net The reaction is often highly stereoselective. Primary amines typically yield Z-enamines, while secondary amines tend to produce E-enamines after addition to the alkyne. researchgate.net
S-Nucleophiles: Thiols are excellent nucleophiles for Michael additions to ynones and related activated alkynes. nih.gov The addition of a thiol to this compound is expected to proceed readily, often without the need for a catalyst, to give a vinyl sulfide (B99878) product.
The regioselectivity of these additions overwhelmingly favors the attack of the nucleophile at the terminal C-1 position, with subsequent protonation at C-2, driven by the electronic activation provided by the conjugated system.
| Nucleophile | Reagents | Predicted Product Structure | Product Class |
|---|---|---|---|
| Methanol (B129727) (O-nucleophile) | CH₃OH, NaOCH₃ | 1,4-Dimethoxy-buta-1,3-diene | Bis-enol ether |
| Diethylamine (N-nucleophile) | (CH₃CH₂)₂NH | (E)-N,N-Diethyl-4-methoxy-buta-1,3-dien-1-amine | Enamine |
| Ethanethiol (S-nucleophile) | CH₃CH₂SH | 1-(Ethylthio)-4-methoxy-buta-1,3-diene | Vinyl sulfide |
Cycloaddition Reactions
The combination of a π-rich double bond and a π-system of the alkyne allows this compound to participate in various cycloaddition reactions, serving as either the 2π or 4π component, leading to the formation of diverse cyclic structures.
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. wikipedia.orgsigmaaldrich.com The electronic nature of the substituents on the diene and the dienophile determines the feasibility and rate of the reaction.
Diels-Alder Reaction (Normal Electron Demand): In a conventional Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com The alkyne moiety of this compound can act as a dienophile. While it is not strongly electron-deficient, its reactivity can be sufficient with highly reactive, electron-rich dienes (e.g., Danishefsky's diene). The initial cycloadduct would be a cyclohexadiene, which can sometimes aromatize under the reaction conditions. uib.no
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The electron-rich enol ether functionality makes this compound an excellent dienophile for IEDDA reactions. wikipedia.org This reaction class involves an electron-poor diene reacting with an electron-rich dienophile. nih.govcreative-biolabs.com Heterocyclic dienes like 1,2,4,5-tetrazines or 1,2,4-triazines are commonly used. researchgate.netsigmaaldrich.com The cycloaddition would occur across the C3-C4 double bond, followed by a retro-Diels-Alder-type elimination of a small molecule (like N₂) to yield a substituted aromatic or heteroaromatic ring.
| Reaction Type | Role of Enyne | Typical Reaction Partner (Diene) | Resulting Structure Type |
|---|---|---|---|
| Diels-Alder (Normal Demand) | Dienophile (Alkyne) | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexadiene |
| Inverse-Electron-Demand Diels-Alder | Dienophile (Alkene) | Electron-poor diene (e.g., Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) | Substituted pyridazine (B1198779) or other heterocycle |
Beyond the [4+2] cycloadditions, the unsaturated bonds of this compound can engage in other modes of cycloaddition.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common reaction for alkenes, leading to cyclobutane (B1203170) rings. The enol ether double bond of this compound could potentially undergo such a reaction with another alkene upon UV irradiation. Similarly, the alkyne can participate in metal-catalyzed [2+2] cycloadditions with alkenes to form cyclobutenes.
[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. Both the double and triple bonds of this compound can act as dipolarophiles. For example, reaction with an azide (B81097) (a 1,3-dipole) would yield a triazole, while reaction with a nitrile oxide would form an isoxazole. Metal-catalyzed [3+2] cycloadditions, for instance using rhodium(I) catalysts with vinylcyclopropanes, are also established methods for constructing five-membered rings. pku.edu.cn
Higher-Order Cycloadditions: While less common, reactions such as [4+3] or [6+4] cycloadditions can occur under specific, often metal-catalyzed, conditions. The enyne could potentially serve as the 2π or 4π component in these more complex transformations, leading to seven-membered or larger ring systems. For example, some allenyne-alkyne cycloadditions are proposed to proceed via a [4+2] mechanism to form strained intermediates that can be trapped. nih.gov
| Reaction Type | Reactive Moiety | Typical Reagent | Product Ring System |
|---|---|---|---|
| Photochemical [2+2] | Alkene | Alkene (e.g., ethylene) | Cyclobutane |
| [3+2] Dipolar Cycloaddition | Alkyne | Azide (e.g., Phenyl azide) | Triazole |
| [3+2] Dipolar Cycloaddition | Alkene | Nitrile Oxide (e.g., Benzonitrile oxide) | Isoxazoline |
| Rh-catalyzed [3+2] | Alkyne | Vinylcyclopropane | Bicyclo[3.3.0]octane derivative |
Intramolecular Cycloadditions and Cascade Reactions
The unique structural arrangement of this compound, featuring both a π-electron-rich double bond due to the methoxy group and a terminal alkyne, makes it a potential substrate for intramolecular cycloaddition reactions, provided it is incorporated into a larger molecule with a suitable diene or other reactive partner. In such designed systems, the enyne moiety can participate in thermally or photochemically induced pericyclic reactions.
One of the most significant classes of intramolecular cycloadditions is the Diels-Alder reaction. If this compound were part of a molecule containing a tethered diene, a [4+2] cycloaddition could occur. The methoxy group on the dienophile (the double bond of the enyne) would be expected to exert a strong directing effect on the regioselectivity of the cycloaddition. The reaction involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of the dienophile, leading to the formation of a cyclohexene (B86901) ring. The stereochemical outcome of such reactions is highly predictable, typically favoring the endo product due to secondary orbital interactions.
In addition to concerted cycloadditions, this compound, when appropriately substituted, could be a precursor for cascade reactions. These are multi-step transformations that occur in a single pot, where the product of one reaction becomes the substrate for the next. For instance, an initial cycloaddition could trigger a sequence of rearrangements or further cyclizations, rapidly building molecular complexity from a relatively simple starting material. The specific pathway of a cascade reaction is highly dependent on the substrate structure, reaction conditions, and the presence of any catalysts.
While specific examples of intramolecular cycloadditions involving a discrete this compound unit tethered to a diene are not extensively documented in readily available literature, the principles of pericyclic reactions provide a strong framework for predicting its reactivity in such contexts. The electron-rich nature of the methoxy-substituted alkene would classify it as a good dienophile for reactions with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction.
Transition Metal-Catalyzed Transformations
The dual functionality of this compound, possessing both an alkene and a terminal alkyne, renders it a versatile substrate for a wide array of transition metal-catalyzed transformations. These reactions offer powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)
Cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds. This compound has two potential sites for such reactions: the sp-hybridized C-H bond of the terminal alkyne and the sp2-hybridized carbons of the alkene.
Sonogashira Coupling: The most probable cross-coupling reaction for this compound is the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The terminal alkyne of this compound is expected to react readily under these conditions to form a conjugated enyne system. The presence of the methoxy group is unlikely to interfere with this reaction and may even enhance the reactivity of the alkyne.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. The electron-rich double bond in this compound could potentially act as the alkene partner, reacting with an aryl or vinyl halide. The regioselectivity of the addition would be influenced by the methoxy group, with the aryl or vinyl group likely adding to the less substituted carbon of the double bond.
Suzuki and Negishi Reactions: The Suzuki and Negishi reactions involve the coupling of an organoboron or organozinc reagent, respectively, with an organic halide. While this compound itself is not a halide, it could be converted into a vinyl halide or triflate to participate in these reactions. Alternatively, the terminal alkyne could be hydroborated or hydrozincated to generate the corresponding organoboron or organozinc reagent, which could then be coupled with an organic halide.
Below is a table summarizing the potential cross-coupling reactions of this compound:
| Reaction | Coupling Partner | Catalyst System | Potential Product |
| Sonogashira | Aryl/Vinyl Halide | Pd complex, Cu(I) co-catalyst, Base | 4-Methoxy-1-(aryl/vinyl)-but-3-en-1-yne |
| Heck | Aryl/Vinyl Halide | Pd catalyst, Base | Substituted diene |
| Suzuki | Aryl/Vinyl Halide (after conversion of enyne to vinyl boronic acid) | Pd catalyst, Base | Substituted diene |
| Negishi | Aryl/Vinyl Halide (after conversion of enyne to vinyl zinc halide) | Pd or Ni catalyst | Substituted diene |
Cycloisomerization and Annulation Reactions
Transition metals, particularly platinum, gold, and rhodium, are known to catalyze the cycloisomerization and annulation of enynes, transforming acyclic precursors into carbo- and heterocyclic products with high atom economy.
Platinum- and Gold-Catalyzed Cycloisomerization: Platinum and gold catalysts are highly effective in activating the alkyne moiety of enynes towards nucleophilic attack by the tethered alkene. For a substrate like this compound, if incorporated into a suitable tethered system (e.g., a 1,6-enyne), these catalysts would likely promote cycloisomerization. The reaction mechanism is believed to proceed through a π-complexation of the metal to the alkyne, followed by an intramolecular attack of the alkene. The electron-donating methoxy group would enhance the nucleophilicity of the alkene, potentially accelerating the cyclization. Depending on the reaction conditions and the specific catalyst, various cyclic structures, such as those containing five- or six-membered rings, could be formed.
Rhodium-Catalyzed Annulation Reactions: Rhodium catalysts are well-known for their ability to effect C-H activation and subsequent annulation reactions. In the context of 1,3-enynes, rhodium(III) catalysts have been shown to promote [3+3] and [4+1] oxidative annulations. These reactions often involve a unique alkenyl-to-allyl 1,4-rhodium(III) migration. If this compound were to participate in such a reaction, the methoxy group would likely influence the electronic properties of the intermediate rhodacycle, thereby affecting the course and efficiency of the annulation.
The table below outlines potential cycloisomerization and annulation reactions for derivatives of this compound:
| Reaction Type | Catalyst | Key Mechanistic Feature | Potential Product Class |
| Cycloisomerization | Platinum(II) or Gold(I) complexes | π-activation of the alkyne | Fused or spirocyclic carbocycles/heterocycles |
| [3+3] Annulation | Rhodium(III) complexes | C-H activation, 1,4-Rh migration | Spirodialins |
| [4+1] Annulation | Rhodium(III) complexes | C-H activation, 1,4-Rh migration | Five-membered azacycles |
Enyne Metathesis (Ring-Closing and Cross-Metathesis)
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, most notably those based on ruthenium and molybdenum. This reaction class can be divided into intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-metathesis) variants.
Ring-Closing Enyne Metathesis (RCEYM): For RCEYM to occur, the enyne functionality must be part of a larger molecule with a tether connecting the alkene and alkyne. The reaction proceeds via a metal carbene intermediate, leading to the formation of a cyclic compound containing a 1,3-diene moiety. The length and nature of the tether determine the size of the resulting ring. While specific examples with this compound derivatives are not prominent in the literature, the general principles suggest that such substrates would be viable for RCEYM, yielding methoxy-substituted cyclic dienes.
Cross-Metathesis: In an intermolecular sense, this compound could undergo cross-metathesis with an alkene partner. This reaction would lead to the formation of a new, more substituted 1,3-diene. The success and selectivity of enyne cross-metathesis are often dependent on the catalyst and the reaction conditions, including the use of an ethylene (B1197577) atmosphere to promote catalyst turnover. The electron-rich nature of the double bond in this compound might influence its reactivity in comparison to unfunctionalized enynes.
The general mechanism for ruthenium-catalyzed enyne metathesis is believed to follow an "ene-first" pathway, where the ruthenium carbene initially reacts with the alkene. This is followed by intramolecular cyclization involving the alkyne and subsequent fragmentation to release the diene product and regenerate the active catalyst.
| Metathesis Type | Reaction Partner | Common Catalysts | Product Type |
| Ring-Closing (RCEYM) | (Intramolecular) | Grubbs' or Schrock-type catalysts | Methoxy-substituted cyclic 1,3-diene |
| Cross-Metathesis | Alkene (e.g., ethylene) | Grubbs' or Schrock-type catalysts | Methoxy-substituted acyclic 1,3-diene |
C-H Functionalization and Activation
Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. The this compound molecule presents several C-H bonds that could potentially be activated by transition metal catalysts.
The most acidic proton in this compound is the one attached to the terminal sp-hybridized carbon of the alkyne. This C-H bond can be readily activated in reactions like the Sonogashira coupling, as discussed previously.
More challenging, but of great synthetic interest, is the activation of the vinylic C-H bonds. Rhodium, palladium, and iridium catalysts are known to promote the direct functionalization of vinylic C-H bonds. For this compound, a directed C-H activation is a plausible pathway if a directing group is present in a suitable position. Without a directing group, regioselectivity can be an issue. However, the electronic bias provided by the methoxy group could potentially direct the C-H activation to the C2 position.
Furthermore, as mentioned in the context of annulation reactions, rhodium(III) catalysts are capable of activating C(sp2)-H bonds in the presence of a directing group, leading to the formation of rhodacycle intermediates that can then react with coupling partners like enynes.
Rearrangement Reactions (e.g., Sigmatropic Shifts, Pericyclic Rearrangements)
In addition to cycloadditions, this compound and its derivatives can be expected to undergo other types of pericyclic reactions, such as sigmatropic rearrangements, particularly when subjected to thermal or photochemical conditions.
While specific, well-documented examples of sigmatropic rearrangements directly involving this compound are scarce, the fundamental principles of pericyclic reactions allow for the prediction of such reactivity in appropriately designed substrates. The presence of the methoxy group could influence the energetics of the transition state and thus the facility of the rearrangement.
It is important to note that many transition metal-catalyzed reactions of enynes, which are often termed cycloisomerizations, can also be viewed as formal rearrangement processes, even though they proceed through stepwise, metal-mediated pathways rather than concerted pericyclic mechanisms.
Radical Reactions and Photochemical Transformations
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented reactivity of this compound concerning its radical reactions and photochemical transformations. Despite extensive searches for specific studies detailing the behavior of this compound under radical or photochemical conditions, no dedicated research has been identified.
The inherent structure of this compound, featuring both an electron-rich enol ether and a terminal alkyne, suggests a rich potential for diverse reactivity under radical and photochemical initiation. Generally, eneyne systems can undergo a variety of transformations, including radical-initiated cyclizations and photochemical rearrangements or cycloadditions. However, in the specific case of this compound, experimental data to support these potential pathways is not present in the accessible scientific record.
Consequently, a detailed discussion of its radical and photochemical reactivity, including mechanistic pathways and specific research findings, cannot be provided at this time. The absence of such information underscores an opportunity for future research to explore and characterize these aspects of the compound's chemical behavior.
Due to the lack of available data, no data tables on the radical reactions or photochemical transformations of this compound can be generated.
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights
High-Resolution Multi-Nuclear NMR Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-Methoxy-but-3-en-1-yne. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of its regio- and stereochemistry.
The structure contains distinct proton environments: the methoxy (B1213986) group, two vinylic protons, and one acetylenic proton. The chemical shifts (δ) are influenced by the electronic effects of the methoxy group and the π-systems of the double and triple bonds. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range in the ¹H NMR spectrum libretexts.orglibretexts.orgpressbooks.pub. Vinylic protons resonate further downfield, while acetylenic protons are characteristically shielded and appear at a higher field than vinylic protons quora.com.
The stereochemistry of the double bond (E or Z isomer) can be determined from the coupling constant (³J) between the two vinylic protons. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) suggests a cis (Z) configuration.
In ¹³C NMR, carbons bonded to the ether oxygen are deshielded and resonate in the 50-80 ppm range libretexts.orgpressbooks.pub. The sp² hybridized carbons of the alkene and the sp hybridized carbons of the alkyne will have characteristic chemical shifts that allow for their unambiguous assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group ranges.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.5 - 3.8 | 55 - 60 | Singlet |
| =CH-O | 6.0 - 6.5 | 140 - 150 | Doublet |
| =CH-C≡ | 4.5 - 5.0 | 95 - 105 | Doublet |
| ≡C-H | 2.5 - 3.0 | 75 - 85 | Singlet |
| ≡C-C= | 80 - 90 | 80 - 90 | - |
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. NOE (Nuclear Overhauser Effect) experiments could further corroborate the stereochemical assignment of the double bond nih.gov.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational flexibility nih.govderpharmachemica.com.
The key functional groups—alkyne, alkene, and ether—give rise to characteristic absorption bands.
Alkyne (C≡C and ≡C-H): A sharp, weak to medium intensity band for the C≡C stretch is expected in the 2100-2140 cm⁻¹ region of the IR spectrum. The terminal ≡C-H bond will exhibit a strong, sharp stretching absorption near 3300 cm⁻¹.
Alkene (C=C): The C=C stretching vibration typically appears in the 1650-1680 cm⁻¹ region. Its intensity can vary depending on the substitution and conjugation.
Ether (C-O-C): Ethers display a characteristic strong C-O stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹ for aliphatic ethers libretexts.orgpressbooks.pub. Phenyl alkyl ethers may show two bands pressbooks.pub.
Due to the molecule's potential for rotation around the C-C and C-O single bonds, it may exist in multiple conformations wikipedia.org. Computational studies, combined with experimental FT-IR and Raman data, can help identify the most stable conformers and analyze the interactions between the methoxy group and the enyne system nih.govbiointerfaceresearch.com.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| ≡C-H Stretch | Alkyne | 3280 - 3320 | Strong, Sharp |
| =C-H Stretch | Alkene | 3020 - 3080 | Medium |
| C-H Stretch | Methoxy (sp³) | 2850 - 2960 | Medium |
| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium |
| C=C Stretch | Alkene | 1650 - 1680 | Medium |
| C-O Stretch | Ether | 1050 - 1150 | Strong |
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental formula of this compound (C₅H₆O, exact mass: 82.04186 Da) nih.gov. Furthermore, analysis of its fragmentation patterns under techniques like Electron Ionization (EI) provides a roadmap of the molecule's structure and stability.
For ethers, two primary fragmentation pathways are common:
Alpha-Cleavage: The bond between a carbon adjacent to the oxygen and the next carbon is broken, leading to the loss of an alkyl radical. For this compound, this could involve the loss of a methyl radical (•CH₃) from the molecular ion [M]⁺• to form a stable oxonium ion.
Inductive Cleavage: The C-O bond can break, leading to a carbocation and an alkoxy radical youtube.com.
The fragmentation of the enyne chain itself will also produce characteristic ions. Cleavage at various points along the but-en-yne backbone can help confirm the sequence of double and triple bonds. The McLafferty rearrangement is another potential fragmentation pathway for molecules containing a carbonyl group, though it is less common for simple ethers nih.gov.
Isomeric differentiation is possible by comparing the mass spectra. For instance, an isomer like 4-Methoxy-but-1-en-3-yne would likely exhibit a different fragmentation pattern due to the altered positions of the double and triple bonds, leading to ions of different stability.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Ion Structure | Fragmentation Pathway |
| 82 | [C₅H₆O]⁺• | Molecular Ion (M⁺•) |
| 67 | [C₄H₃O]⁺ | Loss of •CH₃ (Alpha-cleavage) |
| 53 | [C₄H₅]⁺ | Loss of •OCH₃ |
| 52 | [C₄H₄]⁺• | Loss of CH₂O (Rearrangement) |
| 39 | [C₃H₃]⁺ | Propargyl cation |
X-ray Crystallography of Derivatives and Co-crystals
While this compound is a liquid at room temperature, X-ray crystallography can be performed on a suitable solid derivative or a co-crystal to provide definitive, high-precision data on its three-dimensional structure. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry of the double bond and revealing the preferred conformation in the solid state.
For example, a crystalline derivative such as (E)-4-(4-Methoxyphenyl)but-3-en-2-one has been analyzed using X-ray diffraction nih.gov. Such an analysis would unambiguously determine the E or Z configuration of the double bond in the derivative. It would also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing arrangement researchgate.netresearchgate.net. The data obtained from a derivative provides an invaluable reference for validating computationally predicted structures and understanding the steric and electronic properties of the core this compound scaffold.
Table 4: Example Crystallographic Data from a Related Derivative, (E)-4-(4-Methoxyphenyl)but-3-en-2-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1623 (19) |
| b (Å) | 13.292 (3) |
| c (Å) | 6.6488 (13) |
| β (°) | 98.486 (3) |
| V (ų) | 888.3 (3) |
Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives
This compound itself is an achiral molecule. However, if it were used as a precursor to synthesize chiral derivatives, for example, through asymmetric addition to the alkyne, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the molecule's absolute configuration and conformation.
For a chiral derivative of this compound, the electronic transitions associated with the enyne chromophore would give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these signals could be used, often in conjunction with quantum chemical calculations, to assign the absolute stereochemistry (R/S) of the newly formed stereocenters. While no specific studies on chiral derivatives of this compound are currently available, the application of chiroptical methods would be a standard and necessary step in the stereochemical elucidation of any such molecules.
Computational and Theoretical Investigations of 4 Methoxy but 3 En 1 Yne
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the electronic Schrödinger equation to determine electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. nih.govrutgers.eduepfl.ch In practice, the Kohn-Sham approach is employed, which reduces the complex many-electron problem to a more manageable set of one-electron equations. wikipedia.orgrutgers.edu
For 4-Methoxy-but-3-en-1-yne, DFT calculations would be the primary tool to determine its most stable three-dimensional structure (ground state geometry) and the associated electronic energy. stackexchange.com The process involves a geometry optimization algorithm that systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy. stackexchange.comdntb.gov.ua These calculations are crucial for understanding the molecule's shape, bond lengths, and bond angles. The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is critical for obtaining accurate results and is often benchmarked against experimental data for related molecules. researchgate.netvub.be The resulting data provides a foundational understanding of the molecule's stability and electronic properties. dntb.gov.ua
Table 1: Computationally Derived Properties of this compound This table presents examples of molecular properties that can be calculated using computational methods. The data is sourced from publicly available computed values.
| Property | Value | Method/Source |
| Molecular Formula | C₅H₆O | - |
| Molecular Weight | 82.10 g/mol | PubChem |
| Exact Mass | 82.041864811 Da | PubChem |
| XLogP3 | 0.9 | PubChem |
| Topological Polar Surface Area | 9.2 Ų | PubChem |
| Complexity | 83.4 | PubChem |
The term ab initio, meaning "from first principles," refers to quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental data or empirical parameters. wikipedia.orgchemeurope.com These methods aim to solve the Schrödinger equation and offer a systematic pathway to improving accuracy. pnas.org
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory. chemeurope.compnas.org While computationally more demanding than DFT, these methods, particularly Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating highly accurate energies. acs.org For this compound, these high-accuracy calculations could be used to refine the energies obtained from DFT, providing benchmark values for thermochemical properties like enthalpy of formation. Composite methods like the Gaussian-n (G_n_) or Weizmann-n (W_n_) theories combine results from several high-level calculations to achieve sub-kcal/mol accuracy. pnas.orgwikipedia.org
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. For a molecule like this compound, which contains both alkyne and enol ether functionalities, understanding its reactivity in processes like cycloadditions, isomerizations, or metal-catalyzed cyclizations is of significant interest. acs.orguea.ac.ukrsc.org
This is achieved by locating the transition state (TS) for a given reaction—the highest energy point along the reaction pathway. molcas.org A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. molcas.org Once a TS is optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.derowansci.comscm.com The IRC traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. rowansci.comprotheragen.ai This procedure confirms that the located transition state correctly links the intended starting materials and products and provides a detailed picture of the geometric changes that occur throughout the reaction. molcas.orgprotheragen.ai
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic properties, which is crucial for structure elucidation and interpretation of experimental data. nih.gov After obtaining the optimized ground-state geometry of this compound using methods like DFT, further calculations can be performed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. frontiersin.orgtandfonline.com
Predicted ¹H and ¹³C NMR chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus. researchgate.net These theoretical values can then be compared with experimental spectra to confirm structural assignments. frontiersin.org Similarly, by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies and intensities, generating a theoretical IR spectrum. dntb.gov.uaresearchgate.net Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects (using models like the Polarizable Continuum Model, PCM) or by averaging properties over different molecular conformations. tandfonline.com
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD provides a dynamic picture of molecular behavior, allowing for the exploration of different molecular conformations and the study of intermolecular interactions. nih.govacs.org
For a relatively small molecule like this compound, the number of accessible conformations (conformers) may be limited. However, MD simulations are essential for understanding its dynamic behavior in a condensed phase, such as in a solvent or interacting with a biological macromolecule. tandfonline.comfrontiersin.org The simulations generate a trajectory that samples the conformational landscape, revealing the relative populations of different conformers and the energy barriers between them. calcus.cloud This information is critical for accurately predicting properties that are an average over a conformational ensemble. Furthermore, MD can be used to study how this compound interacts with solvent molecules or other chemical species, providing insights into solvation effects and non-covalent binding interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (if applicable to specific derivative studies)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. wikipedia.orgimist.maconicet.gov.ar The fundamental principle is that the structure of a molecule dictates its properties and activities. imist.ma
The application of QSAR/QSPR modeling to this compound would first require a dataset of structurally related derivatives. For each derivative, a specific biological activity (e.g., enzyme inhibition) or physical property (e.g., boiling point) would need to be experimentally measured. Computational chemistry is then used to calculate a variety of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. conicet.gov.ar Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity or property. researchgate.netsemanticscholar.org A validated QSAR/QSPR model can then be used to predict the activity or properties of new, untested derivatives, guiding the design of compounds with desired characteristics. researchgate.net
Applications of 4 Methoxy but 3 En 1 Yne As a Versatile Synthetic Building Block
Role in the Total Synthesis of Complex Organic Molecules
The enyne moiety is a powerful functional group in the strategic planning and execution of the total synthesis of complex natural products. Metal-catalyzed enyne cycloisomerization, for instance, has emerged as a robust method for the construction of cyclic and bicyclic systems, increasing molecular complexity in an efficient and atom-economical manner rsc.org. The Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, provides a direct route to α,β-cyclopentenones, which are common structural motifs in biologically active molecules wikipedia.org.
While specific examples detailing the use of 4-methoxy-but-3-en-1-yne in the total synthesis of a named natural product are not prevalent in the literature, its structural features suggest its high potential as a key building block. The terminal alkyne can readily participate in Pauson-Khand reactions, while the methoxy-activated alkene can act as the enic component in intramolecular cyclizations. For instance, a related compound, trans-4-methoxy-3-buten-2-one, has been utilized as a starting reagent in the enantioselective total synthesis of (-)-epibatidine sigmaaldrich.com. This highlights the utility of the methoxy-enone fragment, which is structurally analogous to the enol ether part of this compound.
The application of enyne metathesis in synthesizing natural products further underscores the potential of this compound thieme-connect.de. This powerful carbon-carbon bond-forming reaction allows for the construction of complex diene systems, which are precursors to a variety of cyclic and acyclic natural products.
Table 1: Potential Applications of this compound in Total Synthesis
| Reaction Type | Potential Product Fragment | Relevance in Natural Products |
|---|---|---|
| Pauson-Khand Reaction | Substituted Cyclopentenones | Prostaglandins, Terpenoids |
| Enyne Cycloisomerization | Bicyclic and Polycyclic Systems | Alkaloids, Steroids |
Scaffold for the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a central theme in organic chemistry. The bifunctional nature of this compound makes it an attractive starting material for the construction of various heterocyclic rings.
The terminal alkyne of this compound can undergo [3+2] cycloaddition reactions with 1,3-dipoles to afford five-membered heterocycles. For example, the Huisgen 1,3-dipolar cycloaddition with azides would lead to the formation of 1,2,3-triazoles researchgate.net. This reaction is a cornerstone of "click chemistry" and is widely used for its high efficiency and functional group tolerance. Similarly, reaction with nitrile imines can provide a regioselective route to substituted pyrazoles mdpi.com.
Furthermore, the enyne functionality can be utilized in transition-metal-catalyzed hydroarylation reactions to construct heterocycles rsc.org. The synthesis of pyrroles, for instance, can be achieved through the reaction of 3-aza-1,5-enynes in the presence of a catalyst nih.gov. While not a direct application of this compound, this demonstrates the potential for its derivatives to be converted into important nitrogen-containing heterocycles. The synthesis of imidazo[1,2-a]pyridine derivatives from lignin β-O-4 segments, which involves the formation of a key intermediate that undergoes cyclization, also points to the possibilities of using enyne-containing building blocks in multicomponent reactions to generate complex heterocyclic scaffolds scispace.com.
Table 2: Potential Heterocyclic Systems from this compound
| Reagent | Reaction Type | Resulting Heterocycle |
|---|---|---|
| Organic Azide (B81097) | Huisgen Cycloaddition | 1,2,3-Triazole |
| Nitrile Imine | [3+2] Cycloaddition | Pyrazole |
| 2-Aminopyridine derivative | Multicomponent Reaction | Imidazo[1,2-a]pyridine derivative |
Precursor for Advanced Polymer Architectures and Macromolecules
Conjugated polymers, characterized by a backbone of alternating single and multiple bonds, have garnered significant interest due to their unique electronic and optical properties. Alkynes are important monomers for the synthesis of these materials nih.gov. The polymerization of this compound could lead to novel conjugated polymers with interesting properties conferred by the methoxy (B1213986) substituent.
Transition-metal-catalyzed polymerization is a common method for the synthesis of polyacetylenes and related conjugated polymers researchgate.net. The terminal alkyne of this compound is a suitable substrate for such polymerizations. The resulting polymer would feature a poly(enyne) backbone with pendant methoxy groups, which could influence the polymer's solubility, morphology, and electronic properties.
Enyne metathesis can also be employed for the synthesis of conjugated polymers thieme-connect.de. This method allows for the formation of polymers with well-defined structures and high molecular weights. The polymerization of a diene-yne monomer via acyclic diene metathesis (ADMET) is a powerful tool for creating end-functionalized poly(arylene vinylene)s, and a similar strategy could be envisioned for monomers derived from this compound researchgate.net.
Development of Functional Organic Materials (e.g., optoelectronic, supramolecular materials)
The unique electronic and structural features of molecules derived from this compound make them promising candidates for the development of functional organic materials. The conjugated enyne system can be a core component of chromophores for nonlinear optical (NLO) materials researchgate.netresearchgate.net. The introduction of donor and acceptor groups onto the enyne scaffold can lead to molecules with large second-order NLO responses, which are essential for applications in optoelectronics and photonics. The synthesis of 1,2,3-triazole-functionalized ene-yne compounds has been explored for their second harmonic generation (SHG) capabilities researchgate.net.
The rigid and linear nature of the enyne unit also makes it a suitable building block for the construction of liquid crystals thieme-connect.de. The incorporation of this compound into mesogenic molecules could lead to new materials with desirable liquid crystalline properties.
Furthermore, the enyne moiety can serve as a versatile building block for the creation of supramolecular structures rsc.orgacs.org. The alkyne can participate in the formation of organometallic assemblies on surfaces, leading to the development of low-dimensional nanostructures with potential applications in electronics and catalysis rsc.org. The ability of pillar[n]arenes, a class of macrocyclic hosts, to be synthesized from 1,4-dimethoxybenzene units highlights the role of methoxy-aromatic systems in supramolecular chemistry, suggesting that polymers or oligomers of this compound could also exhibit interesting host-guest properties sigmaaldrich.com.
Design and Synthesis of Novel Organic Reagents and Catalysts
Phosphine (B1218219) ligands are crucial in transition-metal catalysis, influencing the reactivity, selectivity, and stability of the metal center nih.gov. The development of new phosphine ligands with tailored steric and electronic properties is an active area of research. The functionalized backbone of this compound provides an opportunity for the design of novel phosphine ligands.
The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in reactions with chlorophosphines to create alkynylphosphines. Alternatively, hydrophosphination of the alkyne would yield vinylphosphines. The methoxy-substituted alkene could also be functionalized to introduce a second donor atom, leading to the formation of bidentate ligands nih.govumn.eduresearchgate.net. These new ligands could find applications in a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.
While direct synthesis of organocatalysts from this compound is not extensively documented, the principles of C-H and C-X bonding for electrophilic substrate activation in organocatalysis suggest that the electron-rich enol ether moiety could be incorporated into catalyst scaffolds to modulate their reactivity.
Future Directions and Emerging Research Opportunities in 4 Methoxy but 3 En 1 Yne Chemistry
Sustainable and Biocatalytic Approaches to Synthesis and Transformation
The future of chemical synthesis is intrinsically linked to the development of sustainable practices. For 4-Methoxy-but-3-en-1-yne, this translates to a shift away from traditional, often harsh, synthetic methods towards greener alternatives. A primary focus will be the development of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis, the use of enzymes to perform chemical transformations, stands out as a particularly promising avenue. vapourtec.com Enzymes offer unparalleled selectivity under mild reaction conditions, potentially leading to cleaner and more efficient syntheses of this compound and its derivatives. vapourtec.com Research in this area will likely concentrate on identifying or engineering enzymes capable of constructing the enyne backbone or selectively modifying the methoxy (B1213986) group. The immobilization of these enzymes will be crucial for their practical application, allowing for easier separation and reuse. vapourtec.com
| Research Focus | Potential Advantages | Key Challenges |
| Novel Catalytic Systems | Reduced waste, lower energy input, use of earth-abundant metals. | Catalyst stability and lifetime, selectivity control. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. vapourtec.com | Enzyme discovery and engineering, substrate scope limitations. |
| Renewable Feedstocks | Decreased reliance on fossil fuels, improved sustainability profile. | Development of efficient conversion pathways. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. acs.orgnih.gov The integration of this compound chemistry into flow systems is a logical next step to harness these benefits. This will be particularly valuable for transformations that are exothermic or involve reactive intermediates, as flow reactors provide superior heat and mass transfer. nih.govamt.uk
Automated synthesis platforms, which combine robotics with flow chemistry, will further revolutionize the exploration of this compound's reactivity. These platforms enable high-throughput screening of reaction conditions, rapid optimization, and the automated synthesis of compound libraries for applications in drug discovery and materials science.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of enynes is well-established, there is still significant room to explore novel transformations of this compound. The electronic influence of the methoxy group can be strategically exploited to achieve unprecedented reactivity.
Future research will likely focus on:
Catalytic Cycloadditions: Developing new catalytic systems to control the regioselectivity and stereoselectivity of cycloaddition reactions, leading to diverse and complex molecular architectures. nih.gov
Cascade Reactions: Designing elegant one-pot reactions where multiple bonds are formed in a single, efficient sequence, triggered by the unique reactivity of the enyne system. researchgate.netrsc.org
Metal-Catalyzed Transformations: Investigating the use of a broader range of transition metals to catalyze novel bond formations and rearrangements. acs.org
A deeper understanding of the reaction mechanisms will be crucial for the rational design of these new transformations. researchgate.net
Development of Advanced Functional Materials with Tunable Properties
Conjugated poly-ynes and poly(metalla-ynes) are a class of materials with significant potential in various scientific domains due to their intriguing and tunable chemical and photophysical properties. acs.orgelsevierpure.comresearchgate.netnih.gov The incorporation of this compound as a monomeric unit into polymeric structures could lead to the development of advanced functional materials with tailored electronic and optical properties. acs.orgelsevierpure.comresearchgate.netnih.gov
The methoxy group can serve as a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties. Potential applications for such materials include organic electronics, sensors, and nonlinear optics. The ability to control the conjugation length and the electronic nature of the polymer backbone will be key to realizing these applications.
| Material Class | Potential Properties | Target Applications |
| Conjugated Polymers | Tunable bandgap, high charge carrier mobility. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
| Metalla-ynes | Unique photoluminescence, rigid-rod structure. mdpi.com | Molecular wires, sensors. mdpi.com |
| Functional Coatings | Tailored surface properties, responsiveness to stimuli. | Smart materials, anti-fouling coatings. |
Synergistic Experimental and Computational Research Strategies
The synergy between experimental and computational chemistry will be instrumental in accelerating progress in all the areas mentioned above. nih.govacs.org Computational modeling, particularly density functional theory (DFT), can provide deep insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new catalysts and materials. acs.orgresearchgate.netrsc.org
For instance, computational studies can be used to:
Elucidate the transition states of complex reactions, explaining observed selectivities. acs.org
Screen virtual libraries of catalysts to identify promising candidates for experimental investigation.
Predict the electronic and optical properties of novel polymers incorporating this compound. researchgate.net
This integrated approach, where computational predictions are validated by experimental results and experimental findings inspire new computational investigations, will undoubtedly lead to more rapid and impactful discoveries in the chemistry of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
